molecular formula C21H19N3O4 B2891343 N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899753-06-1

N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2891343
CAS RN: 899753-06-1
M. Wt: 377.4
InChI Key: QZEJUGZUFRIOCY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide, also known as AP-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AP-1 is a pyridazine derivative that exhibits promising biological activities, making it a potential candidate for drug development.

Scientific Research Applications

Synthesis and Structural Analysis

Research has involved the synthesis of novel compounds with potential pharmacological activities. For instance, studies on capsaicinoids, including the structural determination of related compounds, have provided insights into their conformation and potential analgesic properties (Park et al., 1995). Additionally, the development of new reagents for the synthesis of N-acetylcarbamates highlights the importance of these functional groups in pharmaceuticals (Sakai et al., 2022).

Antimicrobial Activity

Compounds such as N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, have been studied for their green synthesis. Such compounds are pivotal in developing antimicrobial agents, indicating the potential of N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide in similar applications (Zhang Qun-feng, 2008).

Pharmacological Potential

Research on derivatives of similar compounds has shown significant pharmacological potential, including antinociceptive activity, suggesting possible applications in pain management (Doğruer et al., 2000). Moreover, novel synthesized compounds like XN05 have exhibited potent antitumor activity against various cancer cells in vitro, indicating the therapeutic potential of related acetamide derivatives in cancer treatment (Wu et al., 2009).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14(25)15-7-9-16(10-8-15)22-20(26)13-24-21(27)12-11-18(23-24)17-5-3-4-6-19(17)28-2/h3-12H,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEJUGZUFRIOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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